ethyl 4-(1,3-thiazol-2-yl)benzoate
Overview
Description
ethyl 4-(1,3-thiazol-2-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,3-thiazol-2-yl)benzoate typically involves the reaction of thiazole derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of ethyl benzoate and thiazole-2-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(1,3-thiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ethyl 4-(1,3-thiazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-(1,3-thiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
ethyl 4-(1,3-thiazol-2-yl)benzoate is unique due to its specific combination of the thiazole ring and benzoic acid ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H11NO2S |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
ethyl 4-(1,3-thiazol-2-yl)benzoate |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-9(4-6-10)11-13-7-8-16-11/h3-8H,2H2,1H3 |
InChI Key |
DMLMADANFMMSJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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